molecular formula C12H20N4 B1438831 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine CAS No. 1002317-13-6

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine

Cat. No. B1438831
CAS RN: 1002317-13-6
M. Wt: 220.31 g/mol
InChI Key: YWYMTHVANRCKHF-UHFFFAOYSA-N
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Description

“5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine”, also known as DMPP, is a chemical compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular formula of “5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine” is C12H20N4. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive amine groups make it a versatile building block for constructing a wide range of chemical structures, which can be further modified to produce pharmaceuticals, agrochemicals, and other specialized organic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized for the synthesis of drugs that target specific receptors or biological pathways. Its structural similarity to various bioactive molecules allows it to mimic or inhibit the action of natural compounds within the body, leading to potential therapeutic applications .

Material Science

The compound’s ability to act as a ligand can be exploited in material science. It can form complexes with metals, which can be used in the development of new materials with unique electrical, magnetic, or catalytic properties .

Analytical Chemistry

As a reagent, 5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine can be used in analytical chemistry for the detection and quantification of various substances. Its chemical reactivity allows it to form detectable derivatives with analytes, which can be measured using techniques like chromatography or spectroscopy .

Biological Studies

In biological studies, this compound can be used to probe the function of enzymes, receptors, and other proteins. By attaching it to biomolecules or using it to modify them, researchers can study the effects on biological activity and gain insights into the mechanisms of action .

Nanotechnology

The compound’s ability to form stable complexes with metals can be utilized in the field of nanotechnology. It can be used to create nanoparticles with specific shapes and sizes, which have applications in drug delivery, imaging, and as catalysts in chemical reactions .

properties

IUPAC Name

5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)10-5-7-16(8-6-10)11-3-4-12(13)14-9-11/h3-4,9-10H,5-8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYMTHVANRCKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine

CAS RN

1002317-13-6
Record name 5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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